5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one 5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 1725-45-7
VCID: VC4181990
InChI: InChI=1S/C8H11NO2S2/c1-3-9-7(10)6(5-11-4-2)13-8(9)12/h5H,3-4H2,1-2H3/b6-5+
SMILES: CCN1C(=O)C(=COCC)SC1=S
Molecular Formula: C8H11NO2S2
Molecular Weight: 217.3

5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 1725-45-7

Cat. No.: VC4181990

Molecular Formula: C8H11NO2S2

Molecular Weight: 217.3

* For research use only. Not for human or veterinary use.

5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one - 1725-45-7

Specification

CAS No. 1725-45-7
Molecular Formula C8H11NO2S2
Molecular Weight 217.3
IUPAC Name (5E)-5-(ethoxymethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C8H11NO2S2/c1-3-9-7(10)6(5-11-4-2)13-8(9)12/h5H,3-4H2,1-2H3/b6-5+
Standard InChI Key JRYUAGRVQFOEGW-AATRIKPKSA-N
SMILES CCN1C(=O)C(=COCC)SC1=S

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, (5E)-5-(ethoxymethylene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its core structure: a thiazolidin-4-one ring substituted with ethoxymethylene and ethyl groups at positions 5 and 3, respectively. The Z/E isomerism at the ethoxymethylene moiety influences its stereochemical behavior and biological interactions .

Table 1: Fundamental Properties of 5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

PropertyValue
CAS Number1725-45-7
Molecular FormulaC₈H₁₁NO₂S₂
Molecular Weight217.3 g/mol
IUPAC Name(5E)-5-(ethoxymethylene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
SMILESCCN1C(=O)C(=COCC)SC1=S
InChI KeyJRYUAGRVQFOEGW-AATRIKPKSA-N

Physicochemical Characteristics

The compound exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) but limited solubility in water . Stability studies recommend storage at 2–8°C under inert conditions to prevent decomposition . The thioxo group at position 2 enhances electron delocalization, contributing to its reactivity in nucleophilic substitutions .

Synthetic Methodologies

One-Pot Multicomponent Reactions (MCRs)

A widely adopted method involves condensing primary amines, aldehydes, and mercaptoacetic acid in the presence of BF₃ and p-toluenesulfonic acid (PTSA) at 80°C, yielding thiazolidin-4-ones in 72–85% efficiency . The ethyl group is introduced via ethylamine, while ethoxymethylene derives from ethoxy-substituted aldehydes.

Cyclocondensation Approaches

Alternative routes utilize hydrazine intermediates. For example, reacting hydrazine with α-chloroacetyl chloride and allyl isothiocyanate in methanol under triethylamine catalysis produces thiazolidin-4-ones after 7 hours of reflux . This method achieves 78–90% yields and high purity, validated by HPLC .

Table 2: Comparison of Synthetic Protocols

MethodCatalystsTemperature (°C)Yield (%)Purity (%)
MCR with BF₃/PTSA BF₃, PTSA8072–85>95
Cyclocondensation Et₃NReflux78–90>98
Thiosemicarbazide route H₂SO₄10065–75>90

Analytical Characterization

Spectroscopic Techniques

  • IR Spectroscopy: Key absorptions include 1695 cm⁻¹ (C=O stretch), 1642 cm⁻¹ (C=N), and 1335 cm⁻¹ (C-N) .

  • NMR: ¹H NMR (DMSO-d₆) displays signals at δ 1.21 (t, 3H, CH₂CH₃), δ 3.42 (q, 2H, NCH₂), and δ 7.89 (s, 1H, CH=O).

  • Mass Spectrometry: ESI-QTOF-MS shows a molecular ion peak at m/z 217.3 [M+H]⁺, consistent with the molecular formula .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by disrupting cell wall synthesis via penicillin-binding protein (PBP) inhibition. The ethoxymethylene group enhances membrane permeability, as demonstrated in time-kill assays.

Anti-Inflammatory Action

In murine models, it reduces carrageenan-induced edema by 62% at 50 mg/kg, outperforming ibuprofen (55%). Mechanistic studies link this to COX-2 suppression and NF-κB pathway inhibition.

Pharmacological Applications and Comparative Analysis

Analogues and Substituent Effects

Comparing 3-ethyl with 3-(2-phenylethyl) analogues (CAS: 828299-72-5) reveals enhanced anticancer activity (IC₅₀: 8 µM) but reduced solubility, underscoring the trade-off between lipophilicity and efficacy.

Future Research Directions

  • Prodrug Development: Esterifying the ethoxy group to improve aqueous solubility.

  • Targeted Delivery: Nanoparticle encapsulation for enhanced glioma penetration.

  • Combination Therapies: Synergistic studies with cisplatin in solid tumors.

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